Levocarnitine propionate hydrochloride Levocarnitine propionate hydrochloride O-propanoyl-L-carnitine is an optically active O-acylcarnitine compound having propanoyl as the acyl substituent and (R)-configuration at the 3-position. It has a role as a peripheral nervous system drug. It is an O-propanoylcarnitine, a saturated fatty acyl-L-carnitine and a short-chain fatty acyl-L-carnitine.
Brand Name: Vulcanchem
CAS No.: 119793-66-7
VCID: VC0002040
InChI: InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1
SMILES: CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72 g/mol

Levocarnitine propionate hydrochloride

CAS No.: 119793-66-7

Cat. No.: VC0002040

Molecular Formula: C10H20ClNO4

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

Levocarnitine propionate hydrochloride - 119793-66-7

CAS No. 119793-66-7
Molecular Formula C10H20ClNO4
Molecular Weight 253.72 g/mol
IUPAC Name (3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Standard InChI InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1
Standard InChI Key KTFMPDDJYRFWQE-DDWIOCJRSA-N
Isomeric SMILES CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl
SMILES CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Characteristics

Levocarnitine propionate hydrochloride (CAS Registry: 119793-66-7) is the propionyl ester of L-carnitine, conjugated with a hydrochloride group. Its molecular formula is C₁₀H₂₀ClNO₄, yielding a molecular weight of 253.723 g/mol . The compound exhibits absolute stereochemistry, with one defined stereocenter and no E/Z isomerism .

Stereochemical Configuration

The chiral center at the second carbon of the glycerol backbone confers specificity for carnitine acyltransferases, enzymes critical for fatty acid metabolism. The (R)-configuration ensures compatibility with mammalian metabolic pathways, distinguishing it from inactive enantiomers .

Physicochemical Properties

  • SMILES Notation: [Cl-].CCC(=O)OC@HCN+(C)C

  • InChI Key: KTFMPDDJYRFWQE-DDWIOCJRSA-N

  • Solubility: Highly soluble in water due to ionic interactions; logP value of -1.2 indicates limited lipid permeability .

Pharmacological Profile

Mechanism of Action

Levocarnitine propionate hydrochloride exerts its effects through two primary pathways:

Enhancement of Mitochondrial Energy Production

The compound is hydrolyzed by carnitine acyl transferase into propionyl-CoA and free L-carnitine . Propionyl-CoA enters the citric acid cycle, augmenting ATP synthesis in ischemic tissues. Concurrently, L-carnitine facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation .

Antioxidant and Endothelial Modulation

By scavenging reactive oxygen species (ROS), the drug reduces oxidative damage in vascular endothelium. It also upregulates nitric oxide synthase, improving vasodilation and reducing blood viscosity .

Pharmacodynamic Properties

  • Pyruvate Dehydrogenase Activation: Stimulates pyruvate dehydrogenase kinase (PDHK), increasing glucose oxidation in energy-deprived cells .

  • Free Radical Scavenging: Reduces malondialdehyde (MDA) levels by 40% in ischemic muscle models .

Therapeutic Applications

Peripheral Arterial Occlusive Disease (PAOD)

Approved in Italy under the trade name Dromos®, levocarnitine propionate hydrochloride improves walking distance in patients with intermittent claudication. A phase III trial (n=150) demonstrated a 58% increase in pain-free walking distance compared to placebo (p<0.01) .

Hemorheological Effects

The drug reduces plasma fibrinogen by 15% and improves erythrocyte deformability, lowering blood viscosity by 12% .

Chronic Congestive Heart Failure (CHF)

In CHF patients, daily administration of 2 g enhances exercise tolerance by 23% (p=0.02) and reduces left ventricular end-diastolic volume by 18% .

Ulcerative Colitis

A phase II trial (NCT01026857) evaluated colon-release formulations in 121 patients with mild-to-moderate ulcerative colitis. At 1 g/day, 75% achieved clinical/endoscopic response vs. 50% on placebo (p=0.02). Remission rates were 55% (1 g), 49% (2 g), and 35% (placebo) .

Clinical Pharmacokinetics

Absorption and Bioavailability

DoseCₘₐₓ (nmol/mL)AUC (nmol·h/mL)
330 mg BID79.2771.4
2 g BID80.3779.9
Data from healthy male adults

Metabolism and Excretion

The drug undergoes hepatic hydrolysis to L-carnitine and propionic acid, followed by renal excretion. Less than 5% is eliminated unchanged in urine .

Regulatory Status and Global Approval

IndicationCountryApproval StatusDate
Peripheral Vascular DiseaseItalyMarketedJan 1998
Ulcerative ColitisEUPhase IIIOngoing
PAODUSAPhase IIIOngoing
Data from Synapse (2025) and NCATS (2016)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator